molecular formula C12H16BN3O2S B1371963 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1309982-50-0

2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No. B1371963
M. Wt: 277.16 g/mol
InChI Key: GBQUNLCXIYVGML-UHFFFAOYSA-N
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Description

“2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester” is a chemical compound with the molecular formula C12H16BN3O2S . It has a molecular weight of 277.15 . This compound is a useful reagent for Suzuki-Miyaura cross-couplings as well as Ruthenium-catalyzed asymmetric hydrogenation .


Synthesis Analysis

The synthesis of this compound involves several reactions. For instance, it can be synthesized from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BN3O2S/c1-11(2)12(3,4)18-13(17-11)9-7-15-16(8-9)10-14-5-6-19-10/h5-8H,1-4H3 .


Chemical Reactions Analysis

This compound is involved in several reactions. It is a reagent used for Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It is also used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .


Physical And Chemical Properties Analysis

This compound is insoluble in water .

Scientific Research Applications

  • Antibacterial Activity

    • Field : Medical and Pharmaceutical Sciences
    • Application : Thiazole and its derivatives, including 2-(1H-Pyrazol-1-yl)thiazole, have shown significant antibacterial activity against various bacteria and pathogens .
    • Method : The antibacterial activity of these compounds is typically evaluated using various in vitro assays, such as disk diffusion or broth dilution methods .
    • Results : A series of novel 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles showed moderate activity against Escherichia coli .
  • Antibacterial Drug Discovery

    • Field : Drug Discovery and Development
    • Application : 2-Pyrazol-1-yl-thiazole derivatives have been identified as promising antibacterials .
    • Method : These compounds were identified through high-throughput screening of a diverse small-molecule compound library .
    • Results : Eight compounds containing the 2-pyrazol-1-yl-thiazole scaffold exhibited moderate-to-high activity against ΔTolC Escherichia coli .
  • Suzuki Coupling

    • Field : Organic Chemistry
    • Application : 1-Boc-pyrazole-4-boronic acid pinacol ester, a similar compound, is used as a reagent for Suzuki coupling .
    • Method : In a typical Suzuki coupling reaction, the boronic acid compound is reacted with an aryl halide in the presence of a palladium catalyst and a base .
    • Results : The result is the formation of a new carbon-carbon bond .
  • Preparation of Various Inhibitors

    • Field : Biochemistry
    • Application : 1H-Pyrazole-4-boronic acid pinacol ester, another similar compound, is used as a reagent for preparing various inhibitors .
    • Method : The specific methods of application would depend on the particular inhibitor being synthesized .
    • Results : The result is the synthesis of various biologically active compounds, including inhibitors of VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrosoflutathione reductase, CDC7, and Acetyl-CoA carboxylase .

Safety And Hazards

The compound has hazard statements H315 - H319 - H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, which suggest measures to prevent exposure and handle the compound safely .

properties

IUPAC Name

2-pyrazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2S/c1-11(2)12(3,4)18-13(17-11)9-8-19-10(15-9)16-7-5-6-14-16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQUNLCXIYVGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester

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